"isothiazole-4,5-dicarboxylic acid chemical properties"
"isothiazole-4,5-dicarboxylic acid chemical properties"
An In-depth Technical Guide to Isothiazole-4,5-dicarboxylic Acid: Properties, Synthesis, and Applications
Introduction: The Isothiazole Core in Modern Chemistry
Isothiazole, a five-membered heteroaromatic ring containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in contemporary chemical and pharmaceutical sciences.[1] Its unique electronic properties and structural rigidity make it a cornerstone for the development of a wide array of functional molecules. Isothiazole-4,5-dicarboxylic acid, the subject of this guide, is a particularly valuable derivative, featuring two carboxylic acid groups that serve as versatile handles for synthetic elaboration. These reactive sites allow for the construction of complex molecular architectures, leading to compounds with significant biological activity and utility in materials science.[2][3] The isothiazole ring system is found in numerous commercial products, including agrochemicals and pharmaceuticals, underscoring its importance.[2][4] This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of isothiazole-4,5-dicarboxylic acid for researchers and drug development professionals.
Molecular Structure and Physicochemical Properties
Isothiazole-4,5-dicarboxylic acid is characterized by a planar, aromatic isothiazole ring substituted with two carboxyl groups at the C4 and C5 positions. This substitution pattern significantly influences the molecule's electronic distribution and chemical reactivity.
Caption: Molecular structure of Isothiazole-4,5-dicarboxylic acid.
Table 1: Physicochemical Properties of Isothiazole-4,5-dicarboxylic Acid and Related Compounds
| Property | Value | Source |
| IUPAC Name | 1,2-thiazole-4,5-dicarboxylic acid | N/A |
| Molecular Formula | C₅H₃NO₄S | N/A |
| Molecular Weight | 173.15 g/mol | N/A |
| Appearance | Solid (predicted) | N/A |
| Solubility | Limited in common organic solvents; enhanced in DMSO (predicted for related structures) | [5] |
| Melting Point | 162 °C (for Isothiazole-4-carboxylic acid) |
Synthesis of the Isothiazole-4,5-dicarboxylic Acid Scaffold
The synthesis of the isothiazole ring can be achieved through various strategies, including intramolecular cyclizations and multicomponent reactions.[2][6] A historically significant, albeit low-yield, method involved the oxidative degradation of 5-amino-1,2-benzoisothiazole.[1][7]
A more modern and versatile approach for constructing the 4,5-disubstituted isothiazole core is through a [3+2] cycloaddition reaction. Specifically, the 1,3-dipolar cycloaddition of a nitrile sulfide with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD), provides a direct route to the corresponding isothiazole-4,5-dicarboxylate ester.[8] This precursor can then be readily hydrolyzed to the target diacid. This method is advantageous as it builds the core structure and installs the required functional groups in a single, atom-economical step.
Caption: General workflow for the synthesis of isothiazole-4,5-dicarboxylic acid.
Experimental Protocol: Synthesis via Cycloaddition and Hydrolysis
This two-step protocol outlines the synthesis of the diester precursor followed by its hydrolysis.
Step 1: Synthesis of Dimethyl Isothiazole-4,5-dicarboxylate
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Rationale: This step utilizes the thermal decomposition of a 1,3,4-oxathiazol-2-one to generate a reactive nitrile sulfide intermediate in situ. This intermediate is immediately trapped by DMAD in a cycloaddition reaction to form the stable isothiazole ring.[8]
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Procedure:
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To a solution of dimethyl acetylenedicarboxylate (DMAD, 1.0 eq) in an inert, high-boiling solvent (e.g., xylene or 1,2-dichlorobenzene), add the 5-substituted-1,3,4-oxathiazol-2-one (1.1 eq).
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Heat the reaction mixture to reflux (typically 140-180 °C) under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS, observing the consumption of starting materials and the evolution of CO₂ gas. The reaction is typically complete within 4-8 hours.
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Upon completion, cool the reaction mixture to room temperature.
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Remove the solvent under reduced pressure.
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Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure dimethyl isothiazole-4,5-dicarboxylate.
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Step 2: Hydrolysis to Isothiazole-4,5-dicarboxylic Acid
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Rationale: Standard ester hydrolysis under acidic or basic conditions cleaves the methyl esters to reveal the dicarboxylic acid. Acidic hydrolysis is often preferred for ease of product isolation.[9]
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Procedure:
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Dissolve the dimethyl isothiazole-4,5-dicarboxylate (1.0 eq) in a mixture of aqueous hydrochloric acid (e.g., 6 M HCl) and a co-solvent like dioxane or acetic acid to ensure solubility.
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Heat the mixture to reflux (approx. 100-110 °C) and stir vigorously for 12-24 hours. Monitor the reaction by TLC until the starting diester is fully consumed.
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Cool the reaction mixture in an ice bath. The dicarboxylic acid product, being less soluble in the acidic aqueous medium, should precipitate.
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Collect the solid product by vacuum filtration.
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Wash the solid with cold water to remove residual acid and salts.
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Dry the product under vacuum to yield isothiazole-4,5-dicarboxylic acid.
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Chemical Reactivity
The chemical reactivity of isothiazole-4,5-dicarboxylic acid is dominated by the two carboxyl groups, which serve as primary sites for derivatization. The aromatic isothiazole ring is relatively stable but its reactivity towards electrophilic substitution is significantly reduced by the electron-withdrawing nature of the adjacent carboxyl groups.
Caption: Key reactions of isothiazole-4,5-dicarboxylic acid.
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Esterification and Amidation: The carboxylic acid groups readily undergo classic condensation reactions. Esterification with alcohols under acidic catalysis (e.g., Fischer esterification) or amidation with amines using coupling agents (e.g., EDC, DCC) are high-yielding transformations.[3][5] These reactions are fundamental for modulating the molecule's lipophilicity and biological activity, making them crucial in drug discovery programs.
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Decarboxylation: While the aromatic ring provides stability, thermal decarboxylation can occur at high temperatures, leading to the formation of isothiazole-4-carboxylic acid or unsubstituted isothiazole. This reaction is generally less controlled and not a primary synthetic route.[5]
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Acid Halide Formation: Treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride can convert the carboxylic acids to the more reactive acid chlorides, which are excellent precursors for a wider variety of esters and amides.
Spectroscopic Properties
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¹H NMR Spectroscopy:
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Ring Proton (H-3): The lone proton on the isothiazole ring is expected to appear as a singlet in the downfield aromatic region, likely between δ 8.5 and 9.0 ppm. This significant deshielding is due to the aromatic ring current and the influence of the adjacent nitrogen atom. The parent isothiazole shows protons in the 7.2-8.7 ppm range.[10]
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Carboxylic Acid Protons (-COOH): The two acidic protons will appear as a very broad singlet, significantly downfield, typically in the δ 10-13 ppm region. This signal will disappear upon the addition of D₂O due to proton-deuterium exchange.[11]
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¹³C NMR Spectroscopy:
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Carbonyl Carbons (-C=O): The carbons of the two carboxylic acid groups are expected in the δ 160-180 ppm range.[11]
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Ring Carbons (C-3, C-4, C-5): The aromatic carbons of the isothiazole ring will appear between δ 120-160 ppm. The carbons directly attached to the carboxyl groups (C-4 and C-5) will be the most downfield within this range.
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Infrared (IR) Spectroscopy:
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O-H Stretch: A very broad and strong absorption band from approximately 2500 to 3300 cm⁻¹, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[11]
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C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ for the carbonyl stretch of the carboxylic acid.
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C=N Stretch: A medium intensity band around 1500-1600 cm⁻¹ corresponding to the C=N stretching of the isothiazole ring.
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Applications in Research and Development
The isothiazole scaffold is a cornerstone of many biologically active compounds, and isothiazole-4,5-dicarboxylic acid serves as an ideal starting point for creating diverse chemical libraries.
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Pharmaceutical and Drug Discovery: Derivatives of isothiazole carboxylic acids have demonstrated a wide spectrum of pharmacological activities, including antiviral, anti-inflammatory, antibacterial, and anticancer properties.[2][12] The ability to easily synthesize amide and ester libraries from the dicarboxylic acid allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity for specific biological targets.[3]
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Agrochemicals: Chlorinated derivatives of isothiazole carboxylic acids are precursors to potent fungicides, such as isotianil.[4] The dicarboxylic acid core can be used to develop new agrochemicals with novel modes of action.
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Materials Science and Coordination Chemistry: The nitrogen and sulfur atoms of the isothiazole ring, along with the carboxylate oxygens, can act as coordination sites for metal ions. This makes the molecule a valuable ligand for creating metal-organic frameworks (MOFs) or homogeneous catalysts. Palladium complexes of isothiazole derivatives, for instance, have been shown to be effective catalysts in cross-coupling reactions.[4]
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